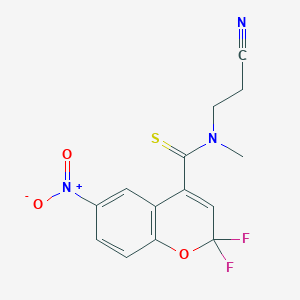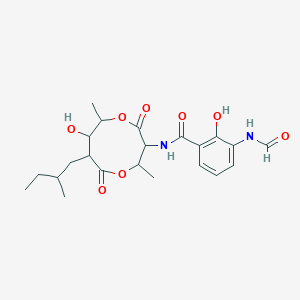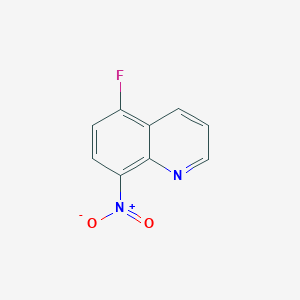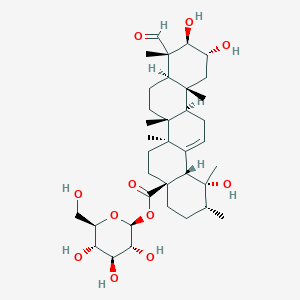
N-(2-cyanoethyl)-2,2-bis(fluoromethyl)-6-nitro-2H-1-benzopyran-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KC-399 is a novel potassium channel opener that has shown significant potential in various therapeutic applications. It is particularly known for its ability to activate ATP-sensitive potassium channels, which play a crucial role in regulating cellular membrane potential and intracellular calcium levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KC-399 involves the modification of the benzopyran skeleton. The introduction of various substituents at specific positions on the benzopyran ring is a key step in its synthesis.
Industrial Production Methods
Industrial production of KC-399 typically involves large-scale organic synthesis techniques. The process includes multiple steps of chemical reactions, purification, and crystallization to obtain the final product with high purity and yield. The use of advanced catalytic methods and optimized reaction conditions ensures the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
KC-399 undergoes various types of chemical reactions, including:
Oxidation: KC-399 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert KC-399 into its reduced forms, which may have different pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving KC-399 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency .
Major Products
The major products formed from the reactions of KC-399 include its oxidized and reduced derivatives, as well as various substituted compounds. These products may exhibit different pharmacological activities and are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
KC-399 exerts its effects by activating ATP-sensitive potassium channels. These channels are closed when intracellular ATP levels are high and open when ATP levels are low. Activation of these channels by KC-399 leads to the efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization reduces intracellular calcium levels by inhibiting voltage-dependent calcium channels and intracellular calcium release, resulting in smooth muscle relaxation and other physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to KC-399 include:
Cromakalim: Another potassium channel opener with similar mechanisms of action but different pharmacokinetic properties.
Pinacidil: Known for its potent vasodilatory effects, pinacidil also activates ATP-sensitive potassium channels.
Nicorandil: A hybrid compound that combines potassium channel opening with nitrate-like vasodilatory effects.
Uniqueness of KC-399
KC-399 is unique due to its specific structural modifications that enhance its solubility, duration of action, and selectivity for ATP-sensitive potassium channels. These properties make it a promising candidate for therapeutic applications, particularly in conditions where prolonged potassium channel activation is beneficial .
Propiedades
Número CAS |
152661-13-7 |
|---|---|
Fórmula molecular |
C15H13F2N3O3S |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-2,2-bis(fluoromethyl)-6-nitrochromene-4-carbothioamide |
InChI |
InChI=1S/C15H13F2N3O3S/c16-8-15(9-17)7-12(14(24)19-5-1-4-18)11-6-10(20(21)22)2-3-13(11)23-15/h2-3,6-7H,1,5,8-9H2,(H,19,24) |
Clave InChI |
LKUDLWNQCZSCQW-UHFFFAOYSA-N |
SMILES |
CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(O2)(CF)CF)C(=S)NCCC#N |
Sinónimos |
KC 399 KC-399 N-(2-cyanoethyl)-2,2-bisfluoromethyl-6-nitro-2H-1-benzopyran-4-carbothioamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-aminopropyl)(propyl)amino]-N-nitrosohydroxylamine](/img/structure/B132310.png)




![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)


![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)




